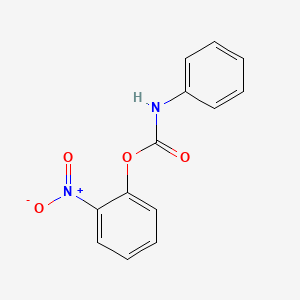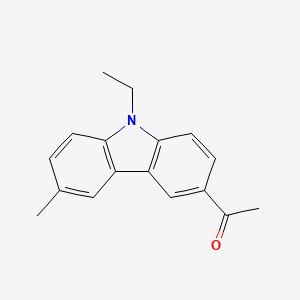
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- is an organic compound known for its applications in various scientific fields. It is also referred to as HRcure-OXE02 and is recognized for its efficiency as a photoinitiator in radical photo-polymerization processes .
Vorbereitungsmethoden
The synthesis of Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- involves multiple steps. One common method includes the use of N-ethylcarbazole, sodium acetate, o-toluoyl chloride, and acetic acid. The reaction typically involves:
Zirconium catalyst in chlorobenzene: at 15-20°C for 1 hour.
Chlorobenzene: for 0.5 hours.
Hydroxylamine hydrochloride and potassium dihydrogen phosphate: in water and propan-1-ol under reflux conditions.
Boric acid in chlorobenzene and water: under reflux conditions.
Analyse Chemischer Reaktionen
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- has diverse applications in scientific research:
Photoinitiator: It is highly efficient in radical photo-polymerization of ethylenically unsaturated compounds, such as vinyl monomers and polymers.
Antifungal and Antimicrobial Activities: Some derivatives have shown promising antifungal and antimicrobial properties.
HIV-1 Replication Inhibition: Certain derivatives exhibit activity as inhibitors of HIV-1 replication.
Photophysical Investigations: It is used in studies related to solvatochromic properties and photostability.
Wirkmechanismus
The compound acts as a photoinitiator by absorbing light and generating reactive species that initiate polymerization. The molecular targets include ethylenically unsaturated compounds, and the pathways involve radical formation and propagation .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- 1-(9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl)ethanone 1-(O-acetyloxime) .
- Photoinitiator Oxe02 .
- LOTSORB 8002 .
These compounds share similar structural motifs but differ in their specific applications and efficiencies.
Eigenschaften
CAS-Nummer |
18906-55-3 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-(9-ethyl-6-methylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NO/c1-4-18-16-7-5-11(2)9-14(16)15-10-13(12(3)19)6-8-17(15)18/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
XEADRJNYVSMGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


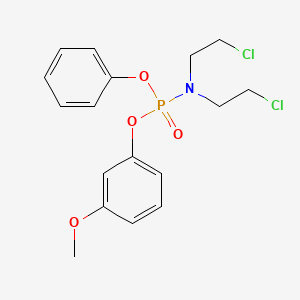
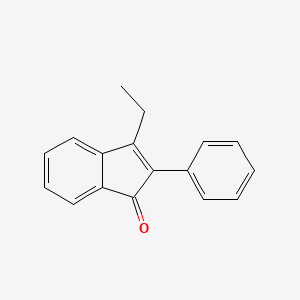

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
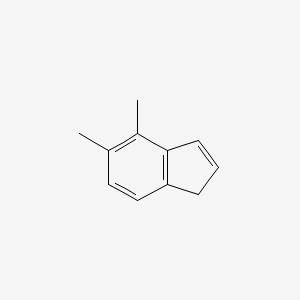
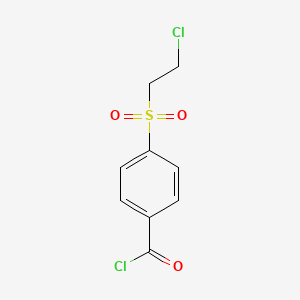


![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
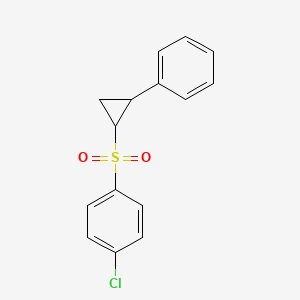
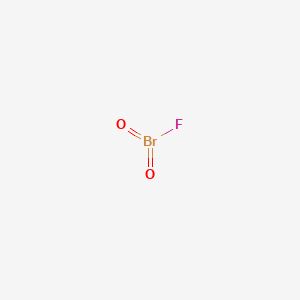

![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
